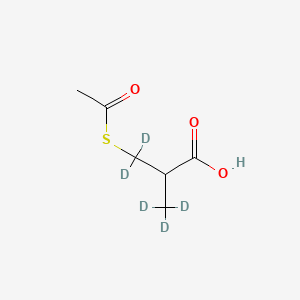
3-Acetylthio-2-methylpropanoic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylthio-2-methylpropanoic acid-d5 (3-ATMP-d5) is a deuterated compound that has been studied for its potential use in a variety of scientific research applications. It is a sulfur-containing fatty acid that is known to be involved in a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
Proteomics Research
“3-Acetylthio-2-methylpropanoic Acid-d5” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.
Enzyme Inhibition
When “3-Acetylthio-2-methylpropanoic Acid-d5” is reacted with an enzyme, it inhibits the enzyme’s ability to catalyze a reaction . This property makes it useful in studying enzyme kinetics and mechanisms, and in the development of pharmaceuticals where enzyme inhibition can be beneficial.
Biochemical Reagent
This compound is used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They play a crucial role in the development of new drugs and in the advancement of medical and biological research.
Sulfur Compounds Research
As a sulfur compound, “3-Acetylthio-2-methylpropanoic Acid-d5” is used in research related to sulfur chemistry . Sulfur compounds have a wide range of applications, from pharmaceuticals to agriculture, making this compound valuable in various fields of research.
Solvent Properties
This compound is soluble in Dichloromethane, Ethyl Acetate, and Methanol . This property makes it useful in various chemical reactions and processes where these solvents are used.
Mécanisme D'action
Target of Action
3-Acetylthio-2-methylpropanoic Acid-d5 is a labelled analogue of 3-Acetylthio-2-methylpropionic acid . This compound is a key intermediate for Captopril and other hypertension drugs . It primarily targets enzymes, inhibiting their ability to catalyze reactions .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their catalytic activity . This interaction results in the suppression of the enzymes’ normal function, leading to a decrease in the production of certain biochemicals that are involved in the regulation of blood pressure.
Biochemical Pathways
Given its role as an intermediate in the synthesis of hypertension drugs like captopril , it can be inferred that it may be involved in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance.
Pharmacokinetics
It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of 3-Acetylthio-2-methylpropanoic Acid-d5’s action are likely related to its inhibitory effect on certain enzymes . By inhibiting these enzymes, the compound can disrupt the production of biochemicals involved in blood pressure regulation, potentially leading to a reduction in hypertension.
Action Environment
The action, efficacy, and stability of 3-Acetylthio-2-methylpropanoic Acid-d5 can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be affected by the chemical environment. Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored at -20° C .
Propriétés
IUPAC Name |
2-[acetylsulfanyl(dideuterio)methyl]-3,3,3-trideuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVHNRJEYQGRGE-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])SC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)
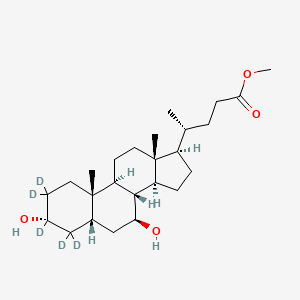
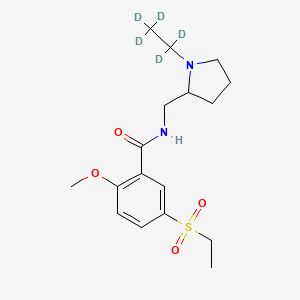
![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)
![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)

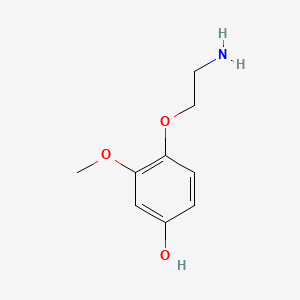
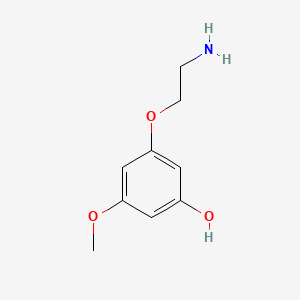
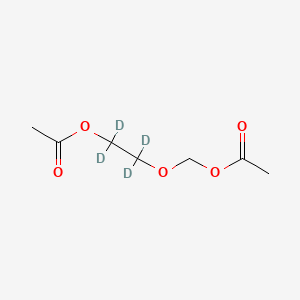


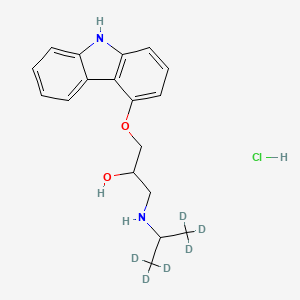
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)